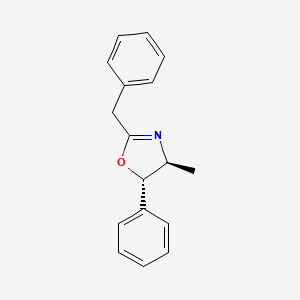
(4S,5S)-2-benzyl-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S,5S)-2-benzyl-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazole is a chiral oxazole derivative This compound is notable for its unique structural features, which include a benzyl group, a methyl group, and a phenyl group attached to the oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-2-benzyl-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazole typically involves the condensation of α, β-aminoalcohols with aldehydes or ketones. One common method is the reaction of D-pseudoephedrine with α-bromocinnamaldehyde in benzene, which yields the desired oxazole derivative with a moderate yield of 76.5% . The reaction conditions often include the removal of water generated during the reaction to drive the equilibrium towards the formation of the oxazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions
(4S,5S)-2-benzyl-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzyl, methyl, and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学研究应用
(4S,5S)-2-benzyl-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism by which (4S,5S)-2-benzyl-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazole exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral centers and functional groups allow it to bind selectively to these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or enzymology.
相似化合物的比较
Similar Compounds
(4S,5S)-1,2-dithiane-4,5-diol: This compound shares the (4S,5S) configuration but has a different core structure, containing a dithiane moiety instead of an oxazole ring.
(1R,4S,5S)-4-thujanol: Another compound with a similar stereochemistry but different functional groups and applications.
Uniqueness
(4S,5S)-2-benzyl-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazole is unique due to its specific combination of a benzyl group, a methyl group, and a phenyl group attached to the oxazole ring
属性
CAS 编号 |
828247-79-6 |
|---|---|
分子式 |
C17H17NO |
分子量 |
251.32 g/mol |
IUPAC 名称 |
(4S,5S)-2-benzyl-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H17NO/c1-13-17(15-10-6-3-7-11-15)19-16(18-13)12-14-8-4-2-5-9-14/h2-11,13,17H,12H2,1H3/t13-,17+/m0/s1 |
InChI 键 |
YKEZWKHZRIDKAF-SUMWQHHRSA-N |
手性 SMILES |
C[C@H]1[C@@H](OC(=N1)CC2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CC1C(OC(=N1)CC2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Thiocyanic acid, [1-(phenylmethyl)-2-aziridinyl]methyl ester](/img/structure/B14219699.png)
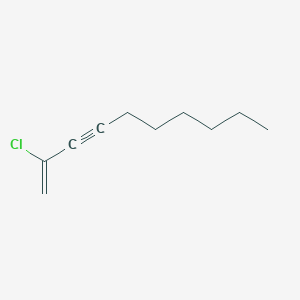
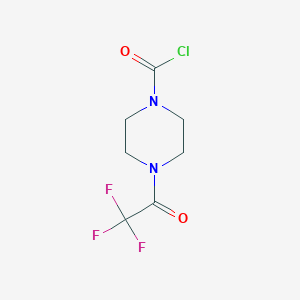
![(4R)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14219717.png)
![N'-[(2-ethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B14219725.png)
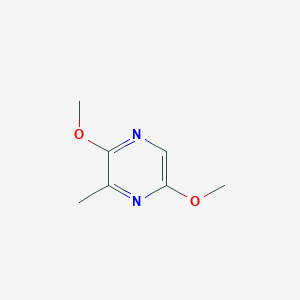
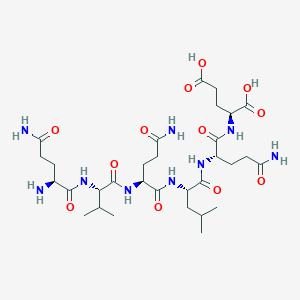
![2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one](/img/structure/B14219754.png)
![4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]phenol](/img/structure/B14219759.png)
![2-Naphthalenesulfonamide,6-chloro-N-[(3S)-1-[3-fluoro-2'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-2-oxo-3-pyrrolidinyl]-](/img/structure/B14219763.png)
![N-{1-[4-(Difluoromethoxy)phenyl]-2-(methylsulfanyl)ethylidene}hydroxylamine](/img/structure/B14219768.png)
![2-(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)ethan-1-ol](/img/structure/B14219771.png)
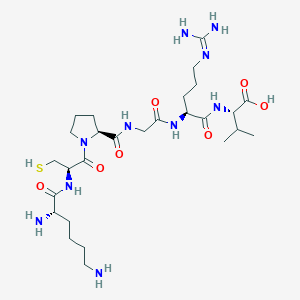
![3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol](/img/structure/B14219788.png)
